(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride
Brand Name: Vulcanchem
CAS No.: 53584-57-9
VCID: VC16684141
InChI: InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride

CAS No.: 53584-57-9

Cat. No.: VC16684141

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride - 53584-57-9

Specification

CAS No. 53584-57-9
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name (1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1
Standard InChI Key LTVUCOSIZFEASK-JTGULSINSA-N
Isomeric SMILES C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3
Canonical SMILES CC12C3CC(C1C(=O)OC2=O)C=C3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name for this compound is 10-methyl-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, reflecting its intricate bicyclic framework . The structure consists of a norbornene core fused with an anhydride moiety, where the methyl group occupies a specific stereochemical position (1alpha,2alpha,3beta,6beta). The SMILES notation CC1C2C=CC1C3C2C(=O)OC3=O\text{CC1C2C=CC1C3C2C(=O)OC3=O} and InChIKey SBKPSHZVULRXED-UHFFFAOYSA-N further encode its spatial arrangement .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number53584-57-9, 828-66-0
Molecular FormulaC10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}
Molecular Weight178.18 g/mol
XLogP3-AA0.9
Hydrogen Bond Acceptors3

Stereochemical Considerations

The stereodescriptors (1alpha,2alpha,3beta,6beta) define the spatial orientation of substituents on the norbornene scaffold. This exo-cis configuration influences reactivity, as the anhydride ring is positioned to participate in strain-driven reactions, such as Diels-Alder cycloadditions . Computational studies using Joback and Crippen methods have quantified thermodynamic parameters, including a Gibbs free energy of formation (ΔfG\Delta_f G^\circ) of -143.25 kJ/mol and a boiling point (TboilT_{\text{boil}}) of 605.94 K .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves cyclization of methyl-substituted phthalic acid derivatives under anhydrous conditions. A common route begins with the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation and isomerization to achieve the desired stereochemistry . Catalysts such as Lewis acids (e.g., AlCl3\text{AlCl}_3) are employed to enhance regioselectivity.

Thermodynamic and Kinetic Properties

The compound exhibits notable thermal stability, with a fusion enthalpy (ΔfusH\Delta_{\text{fus}} H^\circ) of 23.10 kJ/mol and a vaporization enthalpy (ΔvapH\Delta_{\text{vap}} H^\circ) of 50.15 kJ/mol . Its heat capacity (Cp,gasC_{p,\text{gas}}) ranges from 375.86 to 468.40 J/mol·K across temperatures of 605.94–848.78 K .

Table 2: Thermodynamic Properties

PropertyValueUnitSource
ΔfG\Delta_f G^\circ-143.25kJ/mol
ΔfH\Delta_f H^\circ-485.57kJ/mol
TboilT_{\text{boil}}605.94K
logPoct/wat\log P_{\text{oct/wat}}0.978

Industrial and Research Applications

Role in Polymer Chemistry

As a reactive anhydride, this compound serves as a crosslinking agent in epoxy resins and polyesters. Its rigid norbornene backbone enhances thermal stability in cured polymers, making it valuable for high-performance coatings and adhesives .

Pharmaceutical Intermediates

The electrophilic carbonyl groups enable nucleophilic additions, facilitating the synthesis of drug candidates. For example, it has been used to generate prodrugs with improved bioavailability through esterification .

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